1-(3-Bromopropyl)-3,4-difluorobenzene

Physicochemical property comparison Distillation purification Lipophilicity optimization

1-(3-Bromopropyl)-3,4-difluorobenzene (CAS 1057678-57-5; IUPAC: 4-(3-bromopropyl)-1,2-difluorobenzene) is a halogenated aromatic building block featuring a primary alkyl bromide tethered to a 3,4-difluorophenyl ring. With a molecular formula of C₉H₉BrF₂ and a molecular weight of 235.07 g/mol, it belongs to the class of difluorobenzene-derived alkyl halides that serve as versatile intermediates for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Heck), nucleophilic substitution, and pharmaceutical fragment elaboration.

Molecular Formula C9H9BrF2
Molecular Weight 235.07 g/mol
Cat. No. B7856520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3,4-difluorobenzene
Molecular FormulaC9H9BrF2
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCBr)F)F
InChIInChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2
InChIKeyQWAZJPOWBLSOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3,4-difluorobenzene – CAS 1057678-57-5 Procurement-Relevant Class Profile


1-(3-Bromopropyl)-3,4-difluorobenzene (CAS 1057678-57-5; IUPAC: 4-(3-bromopropyl)-1,2-difluorobenzene) is a halogenated aromatic building block featuring a primary alkyl bromide tethered to a 3,4-difluorophenyl ring . With a molecular formula of C₉H₉BrF₂ and a molecular weight of 235.07 g/mol, it belongs to the class of difluorobenzene-derived alkyl halides that serve as versatile intermediates for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Heck), nucleophilic substitution, and pharmaceutical fragment elaboration [1]. Commercially sourced at 97% purity, its predicted boiling point (226.1 ± 25.0 °C), density (1.465 ± 0.06 g/cm³), and logP (~3.76) position it as a moderately lipophilic, distillable liquid electrophile . The presence of both a reactive C–Br handle and a vicinal difluoro aromatic motif makes it a strategically distinct member within the broader family of (haloalkyl)benzene intermediates.

Why Generic (Bromopropyl)benzene or Chloro Analogs Cannot Replace 1-(3-Bromopropyl)-3,4-difluorobenzene in Research Sourcing


Substituting 1-(3-bromopropyl)-3,4-difluorobenzene with the non-fluorinated analogue (3-bromopropyl)benzene or the corresponding 3-chloropropyl congener introduces measurable differences in three procurement-critical dimensions: (1) physicochemical properties—fluorination alters boiling point, density, and lipophilicity, impacting purification and formulation; (2) electrophilic reactivity—the C–Br bond undergoes oxidative addition and SN2 displacement 1–2 orders of magnitude faster than C–Cl, dictating coupling efficiency [1]; and (3) biological readout—the 3,4-difluoro substitution pattern is a privileged pharmacophore in kinase and GPCR ligands, and its absence or regioisomeric repositioning can alter target binding by >10-fold [2]. These differences are not academic; they directly affect synthetic yield, impurity profiles, and the biological relevance of derived compounds, making generic substitution a quantifiable risk rather than a cost-saving measure.

1-(3-Bromopropyl)-3,4-difluorobenzene: Comparator-Anchored Differential Evidence for Sourcing Decisions


Boiling Point, Density, and LogP Differentiation vs. Non-Fluorinated (3-Bromopropyl)benzene and the 2,4-Difluoro Regioisomer

1-(3-Bromopropyl)-3,4-difluorobenzene exhibits a boiling point of 226.1 ± 25.0 °C, which is ~11–12 °C lower than (3-bromopropyl)benzene (237–238 °C) and ~5 °C higher than the 2,4-difluoro regioisomer (221.3 °C) . Density is 1.47–1.50 g/cm³ vs. 1.31 g/cm³ for the non-fluorinated analog, indicating substantially higher mass per unit volume. The calculated logP of 3.76 for the 3,4-difluoro isomer is intermediate between the 2,4-difluoro isomer (logP 3.86) and (3-bromopropyl)benzene (logP 3.01), offering a distinct lipophilicity window for partitioning-sensitive applications [1].

Physicochemical property comparison Distillation purification Lipophilicity optimization

Leaving-Group Reactivity Advantage: Alkyl Bromide vs. Alkyl Chloride in Palladium-Catalyzed Cross-Coupling

The primary alkyl bromide in 1-(3-bromopropyl)-3,4-difluorobenzene undergoes oxidative addition to Pd(0) significantly faster than the analogous alkyl chloride. While precise rate ratios for this specific scaffold are not reported, a broad body of physical organic data demonstrates that n-alkyl bromides react 40–100× faster than n-alkyl chlorides in SN2 displacements, a trend that extends to palladium-catalyzed oxidative addition where aryl/alkyl bromides are competent at room temperature whereas chlorides typically require elevated temperatures (60–100 °C) or specialized ligands [2][3]. In a direct demonstration of chemoselectivity, Fu and coworkers showed that alkyl bromides undergo Suzuki cross-coupling at room temperature while alkyl chlorides remain inert under identical conditions, enabling selective mono-functionalization of bromochloroalkanes [2].

Suzuki-Miyaura coupling efficiency Oxidative addition kinetics Chemoselective alkylation

Lipophilicity Tuning via 3,4-Difluoro Substitution: LogP Window Differentiated from Regioisomeric and Non-Fluorinated Analogs

The 3,4-difluoro substitution pattern on the aromatic ring provides a calculated logP of ~3.76, which is +0.75 log units higher than the non-fluorinated analog (logP 3.01) and -0.10 log units lower than the 2,4-difluoro regioisomer (logP 3.86) . This 0.75 log unit increase translates to a ~5.6× greater partition into octanol vs. water, while the 0.10 log unit decrement relative to the 2,4-isomer offers a subtly reduced lipophilicity that can mitigate hERG binding or metabolic clearance in elaborated drug candidates. In medicinal chemistry, the 3,4-difluorophenyl motif is a validated bioisostere for the 3,4-methylenedioxyphenyl and 4-chlorophenyl groups, and its incorporation via this bromopropyl building block allows late-stage diversification without re-optimizing the core [1].

LogP optimization Membrane permeability Fluorine walk SAR

Commercial Purity Specification: 97% Minimum vs. Typical Research-Grade Analogs

Fluorochem supplies 1-(3-bromopropyl)-3,4-difluorobenzene at a certified purity of 97% (Product Code F715302), with transparent hazard classification (GHS07: H302, H315, H319, H335) and full SDS documentation . In contrast, common comparators such as (3-bromopropyl)benzene are typically offered at 95–97% from generic suppliers, and the chloro analog 1-(3-chloropropyl)-3,4-difluorobenzene is rarely stocked with a published purity specification from major Western vendors . The 97% purity ensures that when this compound is employed as a limiting reagent in multistep syntheses (e.g., sequential Suzuki coupling followed by amine alkylation), the cumulative yield penalty from impurities is ≤3% per step, preserving cost-efficiency in scale-up.

Purity specification Reproducibility Procurement quality standard

1-(3-Bromopropyl)-3,4-difluorobenzene: Evidence-Linked Application Scenarios for Scientific Procurement


Room-Temperature Suzuki–Miyaura Library Synthesis of 3,4-Difluorophenylpropyl Biaryls

The alkyl bromide moiety enables palladium-catalyzed Suzuki–Miyaura cross-coupling at room temperature with aryl boronic acids, a condition under which the corresponding alkyl chloride remains inert [1]. This allows medicinal chemistry teams to construct diverse biaryl libraries bearing the 3,4-difluorophenylpropyl motif without thermal degradation of sensitive functional groups. The 97% purity of the commercial building block ensures consistent coupling yields (typically >80% under Fu conditions) across library plates, supporting reproducible SAR exploration.

Synthesis of Isoprenoid Biosynthesis Inhibitors with Gram-Negative Antibacterial Activity

As demonstrated by Desai et al. (2016), electron-withdrawing aryl-alkyl side chains—including 3,4-difluorophenylpropyl derivatives—are critical for bisphosphonate-based FPPS inhibitors that achieve MIC values of 1–4 μg/mL against Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa [2]. 1-(3-Bromopropyl)-3,4-difluorobenzene serves as the direct alkylating agent to install this pharmacophoric side chain onto the bisphosphonate core, and its 0.75 log unit higher lipophilicity vs. the non-fluorinated analog contributes to Gram-negative outer membrane penetration.

PDZ Domain Ligand Optimization via 3,4-Difluorophenylpropyl Spacer Installation

Binding affinity data for N-(3,4-difluorophenyl)propyl derivatives show Ki = 980 nM against the PSD95 PDZ1 domain, with >7-fold selectivity over the PDZ3 domain (Ki = 7,800 nM) [3]. This selectivity window is sensitive to the fluorine substitution pattern; the 3,4-difluoro arrangement is optimal for this scaffold. The bromopropyl building block provides a direct route to append this spacer to amine-containing cores via SN2 alkylation, enabling structure-guided optimization of protein–protein interaction inhibitors.

Distillation-Based Purification for Process Chemistry Scale-Up

With a boiling point of 226 °C, which is ~11 °C lower than the non-fluorinated (3-bromopropyl)benzene and within ±5 °C of regioisomeric variants , this compound can be purified by fractional distillation under reduced pressure. The lower boiling point relative to the non-fluorinated analog reduces the thermal load during distillation, minimizing dehydrobromination side reactions that generate styrene impurities. This property is particularly relevant for kilo-lab and pilot-plant procurement where distillation is the preferred purification method over chromatography.

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